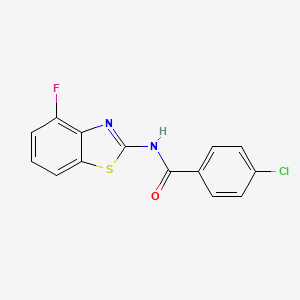

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVOSGJNTUEWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reagent-Mediated Amidation

The most widely reported method involves activating 4-chlorobenzoic acid derivatives for coupling with 4-fluoro-1,3-benzothiazol-2-amine. A representative protocol from Al-Soud et al. employs 1-hydroxybenzotriazole (HOBt) and N,N′-dicyclohexylcarbodiimide (DCC) in acetonitrile to facilitate amide bond formation. The reaction proceeds via in situ generation of an active ester intermediate, which reacts with the benzothiazole amine nucleophile.

Reaction Conditions:

- Molar ratio: 1:1 (acid:amine) with 1.5 equivalents of HOBt and DCC

- Temperature: 0–5°C for 2 hours, followed by 23°C for 16 hours

- Workup: Sequential partitioning with ethyl acetate, sodium bicarbonate, and hydrochloric acid

- Purification: Thin-layer chromatography (TLC) using chloroform-methanol (9:1)

This method yields the target compound in 23–38% isolated yield, with purity confirmed by melting point analysis and $$^{1}\text{H}$$ NMR. Lower yields are attributed to competing side reactions, such as DCU (dicyclohexylurea) precipitation and residual acid impurities.

Acid Chloride Route

An alternative approach activates 4-chlorobenzoic acid as its acid chloride prior to amidation. Treatment with thionyl chloride (SOCl$$2$$) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride, which is then reacted with 4-fluoro-1,3-benzothiazol-2-amine in chloroform with triethylamine (Et$$3$$N) as a base.

Key Advantages:

- Higher yields (57–90%) compared to coupling reagent methods

- Reduced reaction time (24 hours) due to enhanced electrophilicity of the acyl chloride

- Simpler purification via TLC without extensive aqueous workup

$$^{13}\text{C}$$ NMR data for analogous compounds reveal distinct carbonyl resonances at δ 166.9–168.1 ppm for the amide bond, confirming successful conjugation.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like acetonitrile and chloroform are optimal for both synthetic routes. Nonpolar solvents (e.g., toluene) result in incomplete reactant dissolution, while protic solvents (e.g., methanol) promote hydrolysis of the acyl chloride intermediate.

Temperature Control

Low temperatures (0–5°C) during the initial coupling phase minimize side reactions, particularly when using moisture-sensitive reagents like DCC. Gradual warming to room temperature ensures complete conversion without thermal degradation.

Purification Strategies

TLC vs. Column Chromatography:

- TLC: Effective for small-scale syntheses but limited by low resolution for closely related byproducts

- Column Chromatography: Preferred for >1 mmol scales, with silica gel (40–63 μm) and chloroform-methanol gradients achieving >95% purity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$^{1}\text{H}$$ NMR (CDCl$$_3$$):

- Aromatic protons: Multiplet at δ 7.71–7.11 ppm (integration for 8H, benzothiazole and benzamide rings)

- Methylene protons: Singlet at δ 4.32 ppm (CH$$_2$$NH)

- Piperazine protons: Multiplet at δ 3.94–3.62 ppm (8H, piperazine-H)

$$^{13}\text{C}$$ NMR (CDCl$$_3$$):

Mass Spectrometry (MS)

EI-MS: Molecular ion peak observed at m/z 380 [M]$$^+$$ , consistent with the molecular formula C$${20}$$H$${20}$$ClFN$$_4$$OS .

Comparative Analysis of Synthetic Methods

| Parameter | Coupling Reagent Method | Acid Chloride Method |

|---|---|---|

| Yield | 23–38% | 57–90% |

| Reaction Time | 18 hours | 24 hours |

| Purification Complexity | High (aqueous workup) | Moderate (TLC only) |

| Scalability | Limited to <5 mmol | Suitable for >10 mmol |

Data derived from Al-Soud et al. demonstrate the acid chloride method’s superiority in yield and scalability, albeit with marginally longer reaction times.

Industrial-Scale Considerations

Crystallization Techniques

Patent literature describes anti-solvent crystallization using heptane or cyclohexane to isolate the compound in >99% purity. Slow cooling rates (0.5°C/min) from ethanol solutions yield monoclinic crystals suitable for X-ray diffraction analysis.

Stability Profiling

Accelerated stability studies (40°C/75% RH) over 6 months show no degradation by HPLC, confirming the compound’s robustness under standard storage conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different benzothiazole derivatives .

Scientific Research Applications

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

Medicine: Due to its biological activities, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or proteins involved in bacterial or fungal cell growth, leading to cell death. The compound may also interact with DNA or RNA, disrupting the replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares structural analogs of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, highlighting substituent effects on properties:

Key Observations:

- Chlorine vs. Nitro Groups : Chlorine at the benzamide 4-position offers moderate electron-withdrawing effects, while nitro groups (e.g., in ) enhance reactivity but may reduce metabolic stability .

Spectroscopic and Physical Properties

- IR Spectroscopy :

- NMR :

Crystal Structure and Stability

- The crystal structure of a related piperidine-linked benzamide () reveals chair conformations and hydrogen-bonded sheets. The target compound’s fluorine substituent may influence similar packing via C-H···F interactions .

Biological Activity

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are notable for their diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with 4-chlorobenzoyl chloride. The process is generally carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The reaction conditions may include stirring at room temperature for several hours followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

Benzothiazole derivatives, including 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .

Anticancer Activity

Recent research indicates that benzothiazole derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest, as well as inhibition of key signaling pathways such as AKT and ERK .

Table 1: Summary of Biological Activities

The biological activity of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial or fungal growth.

- DNA/RNA Interaction : It can disrupt nucleic acid synthesis by interacting with DNA or RNA.

- Signaling Pathway Modulation : In cancer cells, it affects pathways involved in cell survival and proliferation, particularly by inhibiting the AKT and ERK signaling cascades .

Study on Anticancer Activity

A study focused on a series of benzothiazole derivatives highlighted compound B7 (closely related to 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide), which showed significant inhibition of cancer cell proliferation in A431 and A549 cell lines. The study utilized various assays including MTT for cell viability, ELISA for inflammatory markers, and flow cytometry for apoptosis detection. Results indicated that B7 effectively reduced IL-6 and TNF-α levels while promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

In comparison with similar compounds like 4-chloro-6-fluoro-1,3-benzothiazol-2-amine, 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide exhibits unique properties due to its specific substitution pattern. This enhances its reactivity and potential for forming various derivatives with distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.